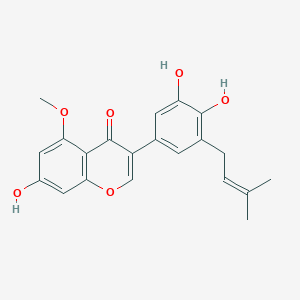
3'-Deoxythymidine
Descripción general
Descripción
3’-Deoxythymidine, also known as 2′,3′-Dideoxythymidine or DDT, is a heterocyclic building block . It is a DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . It is used as a research tool for antiviral and anticancer studies .
Synthesis Analysis
3’-Deoxythymidine is a base analog of Thymidine and Uridine . It is involved in cellular proliferation through the recovery of the nucleotide thymidine in the DNA salvage pathway . It is also a substrate for E. coli thymidine kinase .
Molecular Structure Analysis
The empirical formula of 3’-Deoxythymidine is C10H14N2O4 . Its molecular weight is 226.23 . The SMILES string representation is CC1=CN([C@H]2CCC@@HO2)C(=O)NC1=O .
Chemical Reactions Analysis
3’-Deoxythymidine can be phosphorylated with one, two, or three phosphoric acid groups, creating dTMP (deoxythymidine monophosphate), dTDP, or dTTP (for the di- and tri- phosphates, respectively) . It is also involved in the formation of nucleotides outside of the S phase, making it vital to the process whereby pools of dTTP are generated to replace damaged nucleotides for DNA repair .
Physical And Chemical Properties Analysis
3’-Deoxythymidine has a molecular weight of 226.23 . It exists in solid form as small white crystals or white crystalline powder . Its optical activity is [α]19/D +20.0°, c = 0.6 in H2O .
Aplicaciones Científicas De Investigación
Antiviral Therapy
3’-Deoxythymidine, commonly known as AZT, is a significant antiviral agent used in the treatment of HIV/AIDS. It functions as a reverse transcriptase inhibitor, blocking the incorporation of nucleotides into growing DNA strands, which is a critical step in the viral replication process .
Cancer Research
Research has shown that 3’-Deoxythymidine can enhance the antitumor activity of paclitaxel, a drug that causes telomere erosion. This synergy is particularly effective in telomerase-positive human pharynx FaDu tumors, offering a novel approach to cancer therapy by targeting both telomere and telomerase .
Drug Design and Development
The azide group in 3’-Deoxythymidine is an important functional group for the development of nucleoside analogue drugs. Its electronic structure has been studied extensively to understand its interaction with reverse transcriptase enzymes, aiding in the design of more effective antiviral drugs .
Mecanismo De Acción
Target of Action
3’-Deoxythymidine, also known as Zidovudine or AZT, primarily targets the HIV-1 reverse transcriptase (RT) . This enzyme is crucial for the replication of the HIV virus. The compound is a thymidine analogue, where the 3’-hydroxy group on the sugar moiety has been replaced by an azido group . This modification allows it to integrate into the viral DNA and prevent further replication .
Mode of Action
3’-Deoxythymidine acts as a DNA chain terminator during reverse transcription . Once it is incorporated into the growing DNA chain, it prevents the addition of further nucleotides, thereby halting DNA synthesis . This is due to the absence of a 3’-hydroxy group, which is necessary for the formation of phosphodiester linkages needed for DNA chain elongation .
Biochemical Pathways
The compound is a substrate for thymidine kinase , an enzyme that phosphorylates it to its active triphosphate form . This active form is then incorporated into the viral DNA during replication . The thymidine de novo and salvage pathways converge at the point of the phosphorylation of dTMP to dTDP by dTMPK . This makes dTMPK the bottleneck for dTTP biosynthesis .
Pharmacokinetics
The pharmacokinetics of 3’-Deoxythymidine have been characterized in uninfected mice . Following intravenous doses, the compound was found in serum and brain homogenates . The clearance and volume of distribution were found to be dose-dependent . More detailed human pharmacokinetic studies are needed to fully understand the ADME properties of 3’-Deoxythymidine.
Result of Action
The primary result of 3’-Deoxythymidine’s action is the inhibition of HIV replication . By acting as a DNA chain terminator, it prevents the completion of the viral DNA, thereby halting the replication of the virus . This leads to a decrease in viral load and an improvement in immunologic function .
Action Environment
The action of 3’-Deoxythymidine can be influenced by various environmental factors. For instance, the presence of competing substrates or inhibitors can affect the efficiency of its phosphorylation . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature
Direcciones Futuras
Thymidine kinase 1 (TK1), which is involved in the regeneration of thymidine, has potential as a diagnostic tool and as a prognostic factor in assessing cancer treatment and disease progression . TK1 is not only a potentially viable biomarker for cancer recurrence, treatment monitoring, and survival, but is potentially more advantageous than current biomarkers . Therefore, 3’-Deoxythymidine, as a substrate for TK1, may play a significant role in future cancer research and treatment strategies .
Propiedades
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKCQTLDIPIRQD-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187760 | |
| Record name | 2',3'-Dideoxythymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Deoxythymidine | |
CAS RN |
3416-05-5 | |
| Record name | 2',3'-Dideoxythymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dideoxythymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3'-Deoxythymidine, often studied in its phosphorylated form 3'-deoxythymidine-5'-triphosphate (3'-deoxythymidine triphosphate), acts as a chain terminator of DNA synthesis. This occurs because it lacks the 3'-hydroxyl group necessary for the formation of the phosphodiester bond with the next incoming nucleotide. [] Several DNA polymerases, including reverse transcriptases from viruses like HIV and feline immunodeficiency virus (FIV), can incorporate 3'-deoxythymidine triphosphate into their growing DNA chain. [, ] This incorporation halts further DNA synthesis, effectively inhibiting viral replication. [, ]
ANone:
A: While specific information on material compatibility is limited in the provided research, the stability of 3'-deoxythymidine and its derivatives under various conditions has been investigated, particularly in the context of drug delivery and formulation. [] Researchers have explored different approaches to improve stability, solubility, and bioavailability. []
A: Yes, computational methods have been employed to study 3'-deoxythymidine and its analogs. For example, MM2 calculations were used to investigate the conformational flexibility of 3'-amino-3'-deoxythymidine, providing insights into the energy barrier between its solid-state and solution conformations. []
ANone: Modifications to the 3'-deoxythymidine structure significantly impact its activity, potency, and selectivity.
- 3'-Position Modifications: The presence of a 3'-hydroxyl group is crucial for DNA chain elongation. Replacing it with an azido group, as in 3'-azido-3'-deoxythymidine (AZT), results in chain termination and antiviral activity. [, , ] Other modifications at the 3'-position, such as a fluoro group (3'-fluoro-3'-deoxythymidine) or an amino group (3'-amino-3'-deoxythymidine), also exhibit antiviral activity, highlighting the importance of this position for biological activity. [, , , ]
- Base Modifications: Substitution at the 5-position of the thymine base with halogens like bromine or iodine influences the anti-HIV-1 activity of 2,5'-anhydro-3'-azido-3'-deoxythymidine analogs. [] The 5-iodo and 5-bromo derivatives demonstrated greater potency compared to the 5-chloro analogs. []
- Sugar Modifications: Introducing a double bond between the 2' and 3' carbons, as in 2',3'-didehydro-3'-deoxythymidine, also confers antiviral activity. [, ]
- 5'-Position Modifications: Derivatizing the 5'-hydroxyl group with phosphonomethyl groups, as in 5'-O-phosphonomethyl-3'-deoxythymidine analogs, can modulate antiviral activity. [] The 5'-O-phosphonomethyl derivatives of 3'-deoxy-3'-fluorothymidine and AZT demonstrated potent anti-HIV-1 activity. []
A: Researchers have explored various formulation strategies to enhance the stability, solubility, and bioavailability of 3'-deoxythymidine and its analogs. For instance, dihydropyridine prodrugs of 3'-azido-2',3'-dideoxyuridine and AZT were synthesized and studied in vitro and in vivo. [] These prodrugs showed improved brain penetration, suggesting their potential for targeting the central nervous system. []
ANone: The provided research on 3'-deoxythymidine primarily focuses on its analogs, particularly AZT and its metabolites. These studies have revealed important information about their ADME properties:
- Absorption: AZT is well-absorbed after oral administration. [, ]
- Distribution: AZT and its metabolites are distributed to various tissues, including the central nervous system, although penetration into the brain is limited. [, , ]
- Metabolism: AZT is primarily metabolized in the liver to its inactive metabolite 3'-azido-3'-deoxy-5'-beta-D-glucopyranosylthymidine (GAZT) and its toxic catabolite 3'-amino-3'-deoxythymidine (AMT). [, , , , ]
- Excretion: AZT and its metabolites are primarily excreted in the urine. []
ANone: While 3'-deoxythymidine itself has not been extensively studied for its antiviral activity, its analogs, especially AZT, have been the subject of numerous in vitro and in vivo studies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




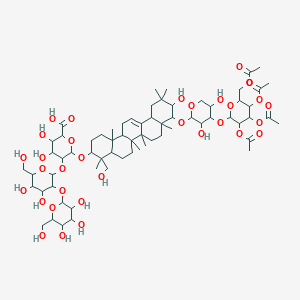

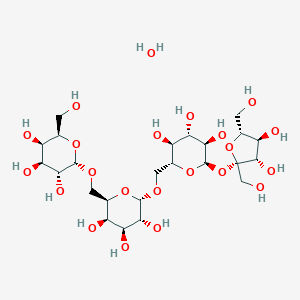


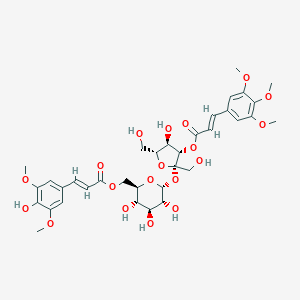

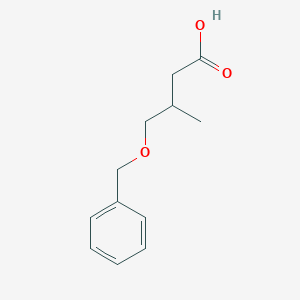
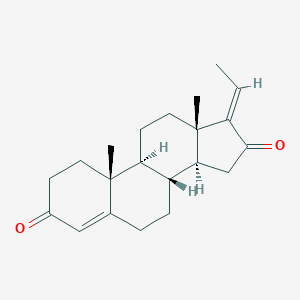
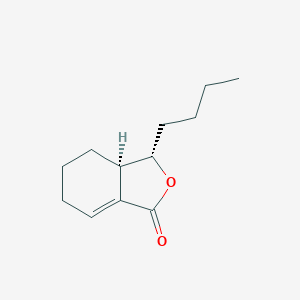
![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)
